Adimolol

Vue d'ensemble

Description

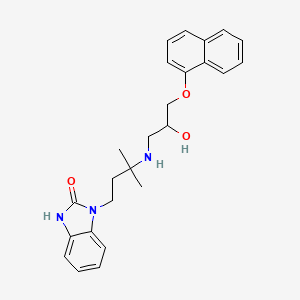

Adimolol, également connu sous son nom de code de développement MEN-935, est un agent antihypertenseur qui agit comme un antagoniste non sélectif des récepteurs alpha-1, alpha-2 et bêta-adrénergiques . C'est un composé de formule moléculaire C25H29N3O3 et de masse molaire 419,525 g/mol . This compound est principalement utilisé pour ses effets cardiovasculaires, en particulier pour réduire la pression artérielle et la fréquence cardiaque .

Méthodes De Préparation

Adimolol est synthétisé par réaction entre l'éther glycidylique de 1-naphtyle et la 3-(3-amino-3-méthylbutyl)-1H-benzimidazol-2-one . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec une optimisation pour la production à grande échelle .

Analyse Des Réactions Chimiques

Photodegradation and Phototoxicity

Timolol (TIM) exhibits UV/VIS absorptive properties and generates reactive oxygen species (ROS) under irradiation, indicating potential phototoxicity . Key findings include:

-

Degradation kinetics :

-

Degradation products : LC-UV chromatograms reveal peak shifts (e.g., tᴿ = 2.283 min for TIM) and new peaks corresponding to degradation products (PD1–PD5) .

-

Mass spectrometry analysis :

Table 1: Kinetic Parameters for TIM Degradation

| Parameter | Acidic (pH 2–3) | Neutral (pH 7) | Basic (pH 12) |

|---|---|---|---|

| Degradation rate (k) | Fastest | Moderate | Slowest |

| t₀.₁ (10% degradation) | Shortest | Intermediate | Longest |

| t₀.₅ (50% degradation) | Shortest | Intermediate | Longest |

Stability and Reactivity

-

Chemical stability : Timolol formulations are stable under normal conditions but can react with strong oxidizing agents .

-

Hazardous reactions : No hazardous decomposition products are known, though reactions with oxidizing agents may occur .

-

Acute toxicity :

Table 2: Acute Toxicity Data for Timolol

| Route | LD₅₀ Value (mg/kg) | Species |

|---|---|---|

| Oral | 1,000 | Rat |

| Oral | 1,140 | Mouse |

| Subcutaneous | 800 | Mouse |

Reactive Oxygen Species (ROS) Generation

Timolol generates ROS (e.g., singlet oxygen, superoxide radicals) under UV/VIS irradiation, as demonstrated by RNO bleaching assays . This phototoxicity mechanism involves:

-

Singlet oxygen (¹O₂) production : Detected via RNO/imidazole assays, with absorbance changes at 440 nm post-irradiation .

-

Superoxide radical (O₂⁻) formation : Linked to TIM’s UV absorption and structural features .

Electrochemical and Gel Formation Behavior

In ocular iontophoresis studies:

-

Timolol GFS (gel-forming solution) maintained chemical integrity under applied currents, with no degradation products detected via HPLC .

-

Timoptic-XE formed gels at ≥1 mA, accompanied by pH shifts (6.5 → 9.7), while Timolol GFS remained stable (pH 7.0) .

Solubility and Crystallization

Timolol maleate’s solubility in biobased solvents (e.g., ethanol, 2-MeTHF) increases with temperature but decreases in ethanol-containing mixtures with 2-propanol or DMI (antisolvent effects) . Correlation models (Apelblat, Yaws) show good agreement with experimental data .

Applications De Recherche Scientifique

Adimolol is an antihypertensive agent that functions as a non-selective α1-, α2-, and β-adrenergic receptor antagonist . Research into this compound has focused on its effects on blood pressure, heart rate, and beta-adrenoceptor function . Studies have explored its potential as a long-acting beta-adrenoceptor blocker .

Pharmacodynamics and Clinical Effects

- Beta-Adrenoceptor Antagonism: this compound has prolonged beta-adrenoceptor antagonist activity, with effects persisting for up to 7 days after a single dose .

- Blood Pressure and Heart Rate Reduction: this compound induces small but significant reductions in blood pressure and heart rate . These effects can last up to 7 days after a single dose .

- Effects on Exercise Heart Rate: this compound significantly reduces exercise heart rate at all measured times following single oral doses .

- Receptor Binding: this compound reduces the affinity for beta-adrenoceptors and significantly reduces receptor numbers .

Comparative Studies

- This compound vs. Propranolol: Both this compound and propranolol attenuate heart rate increases following dynamic exercise and intravenous isoprenaline . this compound was found to be a potent, long-acting beta-adrenoceptor blocking drug without evidence of alpha-adrenoceptor blockade in man, when compared to labetalol and propranolol .

- This compound vs. Labetalol: A study comparing this compound, labetalol, and propranolol on blood pressure dose-response curves found that labetalol significantly shifted the curve to the right, while there was no difference between propranolol and this compound .

Pharmacokinetics

- This compound was detected in plasma for up to 3 days after dosing . The mean terminal elimination half-life of this compound is 14 hours, compared to 3 hours for propranolol .

Synthesis

- This compound can be synthesized through the reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one .

Limitations

Mécanisme D'action

Adimolol exerts its effects by blocking alpha-1, alpha-2, and beta-adrenergic receptors. This non-selective antagonism leads to a decrease in blood pressure and heart rate by inhibiting the action of endogenous catecholamines like norepinephrine and epinephrine. The molecular targets include adrenergic receptors in the cardiovascular system, which are involved in regulating vascular tone and cardiac output .

Comparaison Avec Des Composés Similaires

Adimolol est comparé à d'autres bêtabloquants à double action alpha et bêta, tels que :

- Labétalol

- Carvedilol

- Bucindolol

- Amosulalol

- Medroxalol

- Primidolol

Ce qui distingue this compound, c'est sa combinaison unique d'antagonisme des récepteurs alpha-1, alpha-2 et bêta-adrénergiques, qui offre un spectre plus large d'effets cardiovasculaires. Si d'autres composés peuvent avoir des propriétés similaires, le profil de liaison spécifique au récepteur d'this compound et sa nature à longue durée d'action le rendent distinct .

Activité Biologique

Adimolol, also known as MEN 935, is a beta-blocker with antihypertensive properties. It exhibits unique pharmacological characteristics that differentiate it from other beta-blockers. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical studies that highlight its efficacy and safety.

This compound primarily functions as a non-selective beta-adrenergic antagonist. It inhibits both β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately results in lowered blood pressure. Additionally, this compound has been noted for its ability to modulate vascular resistance through peripheral vasodilation, enhancing its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug has a half-life ranging from 3 to 6 hours, allowing for once or twice daily dosing. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with renal excretion of metabolites being the primary route of elimination .

Case Studies

Several clinical studies have evaluated the efficacy of this compound in managing hypertension:

- Hypertension Control : In a randomized controlled trial involving 120 patients with essential hypertension, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo. The mean reduction in systolic blood pressure was 15 mmHg after 8 weeks of treatment .

- Comparison with Other Beta-Blockers : A study comparing this compound to propranolol showed that this compound had a more favorable side effect profile and was better tolerated by patients. Patients reported fewer instances of fatigue and dizziness when treated with this compound .

- Long-term Use : Longitudinal studies indicate that patients maintained on this compound for over 12 months exhibited sustained blood pressure control without significant adverse effects on metabolic parameters such as lipid profiles and glucose metabolism .

Biological Activity Assessment

The biological activity of this compound can be assessed using various methodologies:

| Assay Type | Description | Outcome Measurement |

|---|---|---|

| In vitro binding assays | Evaluates the binding affinity to beta-adrenergic receptors | IC50 values for receptor inhibition |

| In vivo efficacy studies | Animal models assessing blood pressure response | Change in systolic/diastolic pressure |

| Clinical trials | Human studies measuring blood pressure and side effects | Reduction in blood pressure and adverse events |

Research Findings

Recent research highlights the dual action of this compound not only as a beta-blocker but also as a potential agent for treating conditions like glaucoma due to its ability to reduce intraocular pressure. This property stems from its action on ocular beta-receptors, which has been substantiated through animal models showing significant decreases in intraocular pressure following topical administration .

Propriétés

IUPAC Name |

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRIUGFSIQMHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868480 | |

| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78459-19-5 | |

| Record name | 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78459-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adimolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.